molecular formula C17H30BNO5SSi B1447114 (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704065-62-2

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1447114
CAS No.: 1704065-62-2
M. Wt: 399.4 g/mol
InChI Key: XKQBIUBXTAYHNU-UHFFFAOYSA-N
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Description

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a sulfonyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

[4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO5SSi/c1-17(2,3)26(4,5)24-15-10-12-19(13-11-15)25(22,23)16-8-6-14(7-9-16)18(20)21/h6-9,15,20-21H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQBIUBXTAYHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118050
Record name Boronic acid, B-[4-[[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-62-2
Record name Boronic acid, B-[4-[[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation reactions using tert-butyldimethylsilyl chloride and a base such as imidazole.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chloride and a base.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

    Coupling Reactions: The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups.

    Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted phenyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in various organic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.

Medicine

    Therapeutics: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials Science: Used in the development of advanced materials such as polymers and nanomaterials.

    Sensors: Employed in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition or receptor binding. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the piperidine and sulfonyl groups, making it less versatile in certain applications.

    (4-(Dimethylamino)phenyl)boronic Acid: Contains a dimethylamino group instead of the piperidine and sulfonyl groups, leading to different reactivity and applications.

    (4-(Methoxy)phenyl)boronic Acid: Features a methoxy group, which alters its electronic properties compared to the tert-butyldimethylsilyl and sulfonyl groups.

Uniqueness

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a piperidine ring, a tert-butyldimethylsilyl group, and a sulfonyl group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.

Biological Activity

(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a tert-butyldimethylsilyl group and a sulfonyl group, making it a subject of interest for various therapeutic applications.

  • IUPAC Name : 4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonylphenyl]boronic acid
  • Molecular Formula : C17H30BNO5SSi
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 1704065-62-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols or hydroxyl groups, which is characteristic of boronic acids. This property enables it to interact with various molecular targets, including enzymes and receptors, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, contributing to the compound’s specificity and efficacy in biological systems.

Antioxidant Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. For instance, the compound has shown strong radical scavenging activity, with IC50 values indicating potent antioxidant effects. In comparative studies, it outperformed traditional antioxidants like quercetin in various assays, including DPPH and ABTS radical scavenging tests .

Antibacterial Activity

The antibacterial efficacy of (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid has been evaluated against several bacterial strains. It demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer). The IC50 value for cytotoxicity was recorded at approximately 18.76 µg/mL, indicating a selective action against cancer cells while showing minimal toxicity towards healthy cell lines .

Enzyme Inhibition

The compound has been assessed for its enzyme inhibition capabilities:

  • Acetylcholinesterase : Moderate inhibition (IC50 = 115.63 µg/mL)
  • Butyrylcholinesterase : High inhibition (IC50 = 3.12 µg/mL)
  • Urease : Strong inhibition (IC50 = 1.10 µg/mL)
  • Tyrosinase : Notable inhibition (IC50 = 11.52 µg/mL) .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Phenylboronic AcidLacks piperidine and sulfonyl groupsLower versatility in biological applications
(4-(Dimethylamino)phenyl)boronic AcidContains dimethylamino groupDifferent reactivity profile
(4-(Methoxy)phenyl)boronic AcidFeatures methoxy groupAltered electronic properties compared to the target compound

The unique combination of structural elements in (4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid contributes to its distinct biological activities, setting it apart from other boronic acids.

Case Studies

  • Antioxidant Cream Formulation : A study formulated a cream containing this boronic acid derivative and evaluated its antioxidant and antibacterial properties through dermatological tests. The results indicated that the cream was effective against oxidative stress and had favorable safety profiles for skin applications .
  • Histological Evaluation : In vivo studies conducted on rat organs using histological techniques showed that administration of the compound did not induce significant changes compared to control groups, suggesting safety for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
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(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid

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